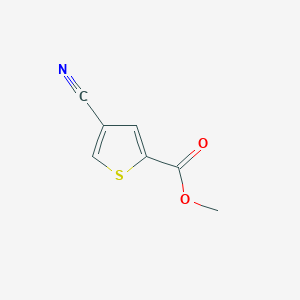

Methyl 4-cyanothiophene-2-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 4-cyanothiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO2S/c1-10-7(9)6-2-5(3-8)4-11-6/h2,4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYOWYTNOORXRSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CS1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of Methyl 4 Cyanothiophene 2 Carboxylate

Diverse Synthetic Routes and Strategic Approaches

The synthesis of functionalized thiophenes can be approached by either constructing the heterocyclic ring from acyclic precursors or by modifying a pre-existing thiophene (B33073) core. researchgate.net The choice of strategy often depends on the availability and cost of starting materials. savemyexams.comlibretexts.org

Multi-step synthesis is a common approach for producing complex organic molecules from simpler, commercially available starting materials. savemyexams.com A logical sequence of reactions is designed to introduce the desired functional groups in a controlled manner. libretexts.org For a molecule like Methyl 4-cyanothiophene-2-carboxylate, a plausible multi-step pathway involves the functionalization of a pre-formed thiophene ring. For instance, a synthetic route could begin with a halogenated thiophene, such as methyl 4-bromothiophene-2-carboxylate, where the bromine atom serves as a handle for introducing the cyano group via nucleophilic substitution or metal-catalyzed cyanation.

Another strategy involves building the thiophene ring itself with the required substituents. A patent for a related compound, the methyl diester of 5-amino-3-carboxymethyl-4-cyano-2-thiophenecarboxylic acid, demonstrates a process that starts with acyclic precursors. google.com In this industrial-scale synthesis, dimethyl 3-oxoglutarate and malononitrile (B47326) are reacted in methanol (B129727) with morpholine, followed by the addition of elemental sulfur to construct the substituted thiophene ring, achieving a 77% yield. google.com This highlights a pathway where the cyano and carboxylate functionalities are incorporated during the ring-forming step.

Catalytic coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they play a significant role in the functionalization of heterocyclic compounds like thiophene. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, are particularly versatile for creating biaryl derivatives from halogenated precursors. nih.gov For example, the Suzuki coupling of arylboronic acids with bromothiophene-2-carboxylate derivatives has been effectively used to synthesize 5-arylthiophene-2-carboxylates. nih.gov This methodology demonstrates the utility of catalytic coupling for modifying the thiophene core, a strategy applicable to the synthesis of various substituted thiophenes.

Direct carboxylation of the thiophene C-H bond using carbon dioxide (CO₂) is an environmentally friendly alternative for introducing the carboxylate group. researchgate.netmdpi.com This transformation can be mediated by transition metal catalysts. researchgate.net For instance, palladium-catalyzed carboxylation of thiophene with CO₂ involves the formation of a carbanion, elimination of acetic acid, and subsequent nucleophilic attack on CO₂. researchgate.net Silver-based catalysts have also been employed for this purpose. researchgate.net Furthermore, transition-metal-free carboxylation has been achieved in a carbonate and carboxylate medium, where a base-mediated system cleaves the C-H bond, allowing for the insertion of CO₂. mdpi.com

| Reaction Type | Catalyst/Reagent | Precursor Example | Product Type | Reference |

|---|---|---|---|---|

| Suzuki Cross-Coupling | Pd(PPh₃)₄ | Pentyl 5-bromothiophene-2-carboxylate | Pentyl 5-arylthiophene-2-carboxylate | nih.gov |

| Direct C-H Carboxylation | Palladium Acetate (B1210297) | Thiophene | Thiophene Carboxylic Acid | researchgate.net |

| Direct C-H Carboxylation | Silver Salt / LiOt-Bu | Thiophene | Thiophene Carboxylic Acid | researchgate.net |

| Base-Mediated Carboxylation | Cesium Pivalate / Carbonate | Thiophene | Thiophene-2-carboxylate | mdpi.com |

The Gewald reaction is a well-established and versatile multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes. arkat-usa.orgwikipedia.org The reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester or other active methylene (B1212753) nitrile in the presence of elemental sulfur and a base, such as triethylamine (B128534) or morpholine. wikipedia.orgmdpi.com

The reaction proceeds in two main stages: an initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile intermediate, followed by the addition of sulfur and subsequent ring closure to form the 2-aminothiophene product. wikipedia.org The mild reaction conditions and the availability of diverse starting materials contribute to the wide applicability of this reaction. arkat-usa.org Although the primary product is a 2-aminothiophene, these compounds are valuable intermediates that can be further modified. For example, the amino group can be removed or transformed into other functionalities through reactions like diazotization followed by Sandmeyer-type reactions, potentially providing a route to thiophenes lacking the 2-amino substituent, such as this compound. A four-component variation of the Gewald reaction has also been developed, allowing for even greater molecular diversity in a single step. arkat-usa.org

The choice of starting material is a critical aspect of any synthetic plan. For this compound, several key precursors can be considered.

4-Bromo-2-thiophenecarboxylic acid and its esters : Halogenated thiophenes are pivotal building blocks in organic synthesis. beilstein-journals.orgbeilstein-journals.org Starting with a compound like methyl 4-bromothiophene-2-carboxylate provides a direct scaffold where the positions of the carboxylate and the leaving group (bromine) are already established. sigmaaldrich.com The synthesis would then focus on the conversion of the bromo group at the 4-position into a cyano group. This is typically achieved through palladium-catalyzed cyanation using reagents like zinc cyanide or copper(I) cyanide.

3-Oxotetrahydrothiophene derivatives : These compounds serve as versatile precursors for constructing the thiophene ring with specific substitution patterns. chemicalbook.comgoogle.com For instance, reacting 2-methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene with hydroxylamine (B1172632) hydrochloride in a polar inert solvent like acetonitrile (B52724) leads to the formation of methyl 3-amino-4-methylthiophene-2-carboxylate. google.comprepchem.com The resulting amino group can then be chemically transformed, for instance, into a cyano group via a Sandmeyer reaction, providing a pathway to the desired product structure.

Ethyl acetoacetate (B1235776) : This β-ketoester is a classic starting material for the Gewald reaction. mdpi.comresearchgate.net In this context, ethyl acetoacetate acts as the carbonyl component. It is condensed with an active methylene compound containing a nitrile group (such as methyl cyanoacetate (B8463686) or malononitrile) and elemental sulfur. mdpi.combrainly.in This one-pot process assembles the thiophene ring, incorporating an amino group at position 2, a carboxylate group at position 3, and substituents derived from the starting materials at positions 4 and 5. mdpi.comresearchgate.net

Optimization of Reaction Conditions and Parameters for Enhanced Yield and Purity

Optimizing reaction parameters such as solvent, temperature, reaction time, and catalyst loading is essential for maximizing the yield and purity of the target compound while minimizing reaction time and the formation of byproducts. researchgate.netmit.edu

The choice of solvent can significantly influence reaction outcomes. In one study, performing a reaction in DMSO resulted in an 80% yield, whereas switching to DMF under the same conditions lowered the yield to 47%. researchgate.net Other solvents like water, acetonitrile, and THF were found to be unsuitable for that particular transformation. researchgate.net Temperature is another critical factor; a reaction that provided an 80% yield at 40°C yielded only 15% when performed at 25°C, even after a prolonged reaction time of 12 hours. researchgate.net Conversely, increasing the temperature beyond the optimum can also lead to lower yields. researchgate.net

Reaction time must also be carefully controlled. In the silver(I)-promoted oxidative coupling of methyl p-coumarate, the optimal reaction time was reduced from 20 hours to 4 hours without a significant loss in conversion or selectivity, which also helped to reduce the formation of undesired byproducts associated with longer reaction times. scielo.br

| Parameter Varied | Condition 1 | Yield 1 | Condition 2 | Yield 2 | Reference |

|---|---|---|---|---|---|

| Solvent | DMSO | 80% | DMF | 47% | researchgate.net |

| Temperature | 40 °C | 80% | 25 °C | 15% | researchgate.net |

| Reaction Time | 4 hours | Optimal | 20 hours | Reduced Selectivity | scielo.br |

Elucidation of Intermediate Compound Formation and Subsequent Transformation Pathways

Understanding the formation of intermediates is key to comprehending reaction mechanisms and optimizing synthetic routes. In many thiophene syntheses, key intermediates have been identified or postulated.

The mechanism of the Gewald reaction is a well-studied example. It is understood to proceed through a stable Knoevenagel condensation product as the first key intermediate. wikipedia.org This α,β-unsaturated nitrile is formed from the initial reaction of the carbonyl compound and the active methylene nitrile before the addition of sulfur and subsequent cyclization and tautomerization to yield the final 2-aminothiophene. wikipedia.org

In syntheses starting from 3-oxotetrahydrothiophene derivatives, the reaction with hydroxylamine hydrochloride proceeds via an oxime intermediate (3-oximino-4-methoxycarbonyltetrahydrothiophene), which then rearranges to form the 3-aminothiophene product. google.com

In some catalytic carboxylation reactions, the pathway involves multiple steps. For example, one proposed mechanism for the formation of methyl 2-thiophenecarboxylate from thiophene using a CCl₄–CH₃OH–catalyst system suggests the initial oxymethylation of thiophene to form 2-oxymethylthiophene. semanticscholar.org This intermediate is then oxidized by methyl hypochlorite (B82951) (formed in situ) to the corresponding carboxylic acid, which is subsequently esterified in the methanol solvent. semanticscholar.org Identifying such transient species is crucial for understanding the transformation pathway and controlling the reaction.

Chemical Reactivity and Derivatization of Methyl 4 Cyanothiophene 2 Carboxylate

Reactions Involving the Cyano Group

The cyano (-C≡N) group is a versatile functional group that can undergo several important transformations, including hydrolysis and reduction. These reactions convert the nitrile into other valuable functional groups such as carboxylic acids, amides, or amines.

Hydrolysis: The carbon-nitrogen triple bond of the nitrile can be hydrolyzed under either acidic or basic conditions. libretexts.org

Acid-catalyzed hydrolysis: Heating the compound under reflux with an aqueous acid (e.g., HCl or H₂SO₄) first produces an intermediate amide, which is then further hydrolyzed to the corresponding carboxylic acid. libretexts.orgyoutube.com In this case, the reaction would yield 2-(methoxycarbonyl)thiophene-4-carboxylic acid. The ammonium (B1175870) ion is formed as a byproduct. libretexts.org

Base-catalyzed hydrolysis: Refluxing with an aqueous alkali solution, such as sodium hydroxide (B78521), also proceeds through an amide intermediate. libretexts.orgyoutube.com However, the final product in the basic medium is the salt of the carboxylic acid (a carboxylate). libretexts.org Subsequent acidification of the reaction mixture is necessary to protonate the carboxylate and isolate the free 4-carboxy-thiophene-2-carboxylic acid methyl ester. libretexts.org

Reduction: The cyano group can be reduced to a primary amine (aminomethyl group). This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This reaction provides a route to aminomethyl-substituted thiophenes, which are valuable intermediates for further derivatization.

| Reaction | Reagents | Product |

| Acid Hydrolysis | H₂O, H⁺ (e.g., HCl), heat | Methyl 4-carboxythiophene-2-carboxylate |

| Alkaline Hydrolysis | 1. NaOH, H₂O, heat2. H⁺ | Methyl 4-carboxythiophene-2-carboxylate |

| Reduction | LiAlH₄ or H₂, Catalyst | Methyl 4-(aminomethyl)thiophene-2-carboxylate |

Reactions Involving the Ester Moiety

The methyl ester group (-COOCH₃) is primarily susceptible to nucleophilic acyl substitution reactions. The most common of these is saponification, the hydrolysis of the ester under basic conditions. libretexts.orglibretexts.org

Saponification: This reaction involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). operachem.com The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the cleavage of the acyl-oxygen bond, resulting in the formation of a carboxylate salt and methanol (B129727). researchgate.net To obtain the free 4-cyanothiophene-2-carboxylic acid, the reaction mixture must be acidified in a subsequent step. operachem.com This process is essentially the reverse of Fischer esterification and is a fundamental reaction for converting esters to carboxylic acids. pressbooks.pub

| Reaction | Reagents | Intermediate Product | Final Product (after acidification) |

| Saponification | 1. NaOH (aq), heat2. H⁺ (e.g., HCl) | Sodium 4-cyanothiophene-2-carboxylate | 4-Cyanothiophene-2-carboxylic acid |

Electrophilic Aromatic Substitution Patterns on the Thiophene (B33073) Ring

The thiophene ring is an electron-rich aromatic system and is generally more reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609). However, in Methyl 4-cyanothiophene-2-carboxylate, the presence of two powerful electron-withdrawing groups—the cyano group at position 4 and the methyl ester at position 2—significantly deactivates the ring towards electrophilic attack.

Both the -CN and -COOCH₃ groups reduce the electron density of the thiophene ring, making reactions like halogenation, nitration, or Friedel-Crafts alkylation more difficult to achieve than on an unsubstituted thiophene. The directing effect of these substituents must also be considered. In thiophene, electrophilic substitution preferentially occurs at the C2 or C5 positions. In this molecule, the C2 position is already substituted. The available positions are C3 and C5. Both deactivating groups will reduce the reactivity at their adjacent positions. The ester at C2 deactivates C3, and the cyano group at C4 deactivates both C3 and C5. Despite the deactivation of the C5 position by the adjacent cyano group, the inherent preference for substitution at the C5 position in 2-substituted thiophenes suggests that any electrophilic substitution, if it occurs, would most likely take place at the C5 position. A patent describing a related compound, methyl 5-chlorothiophene-2-carboxylate, mentions the possibility of halogenation at the C4 position, indicating that substitution patterns can be complex. google.com

Nucleophilic Addition and Substitution Reactions

The electron-deficient nature of this compound makes it a substrate for various nucleophilic reactions. Nucleophiles can attack several electrophilic sites in the molecule:

Carbonyl Carbon of the Ester: As discussed in section 3.2, nucleophiles like the hydroxide ion can attack this carbon, leading to nucleophilic acyl substitution. youtube.com Other strong nucleophiles, such as amines or Grignard reagents, can also react at this site.

Cyano Group Carbon: The carbon atom of the nitrile group is also electrophilic and can be attacked by strong nucleophiles. For example, Grignard reagents can add across the C≡N triple bond.

Thiophene Ring: The presence of two strong electron-withdrawing groups makes the thiophene ring "electron-poor" and thus susceptible to nucleophilic aromatic substitution (SNAr). A strong nucleophile could potentially displace a suitable leaving group from the ring, or in some cases, a hydride ion. The most likely positions for nucleophilic attack on the ring would be C3 and C5.

Competition between these reaction pathways can occur, and the outcome often depends on the nature of the nucleophile and the specific reaction conditions. researchgate.net

Cyclization Reactions with Diverse Reagents (e.g., Amines)

This compound is a valuable precursor for the synthesis of fused heterocyclic systems. A common strategy involves reaction with binucleophilic reagents, such as hydrazine (B178648) (H₂N-NH₂), which can react with both the ester and cyano functionalities to build a new ring fused to the thiophene core.

A key transformation is the reaction of the ester group with hydrazine hydrate. researchgate.net This reaction typically occurs by heating the ester in a solvent like ethanol (B145695) or butanol, leading to a nucleophilic acyl substitution where the methoxy (B1213986) group (-OCH₃) is replaced by a hydrazinyl group (-NHNH₂), forming 4-cyanothiophene-2-carbohydrazide . organic-chemistry.org This hydrazide intermediate is highly reactive and serves as a pivotal building block for a variety of fused heterocycles. The hydrazide moiety can then undergo intramolecular cyclization, often involving the adjacent cyano group, or it can be reacted with other reagents to form fused systems such as triazoles or pyrimidines. researchgate.net

Advanced Chemical Transformations and Formation of Fused Heterocyclic Systems

The functional groups of this compound allow for its elaboration into complex, fused heterocyclic structures, particularly thienopyrimidines, which are of significant interest in medicinal chemistry. nih.govekb.eg

Synthesis of Thieno[3,2-d]pyrimidines: Thieno[3,2-d]pyrimidines are a class of fused heterocycles commonly synthesized from 3-aminothiophene-2-carboxylate precursors. researchgate.net While the title compound has a cyano group at C4, it can be envisioned as a precursor to the necessary amino-substituted thiophenes. For example, a hypothetical reduction of the cyano group followed by rearrangement or other transformations could lead to the required amine functionality.

More directly, the 4-cyanothiophene-2-carbohydrazide intermediate, formed as described in section 3.5, is a key player. This intermediate can be cyclized under various conditions to form fused pyrimidinone or triazole rings. For instance, reaction with formic acid or formamidine (B1211174) acetate (B1210297) can lead to the formation of a pyrimidinone ring fused to the thiophene at the 2 and 3 positions. nih.govresearchgate.net These reactions demonstrate how the strategic transformation of the ester and cyano groups can be used to construct elaborate polycyclic systems.

The Gewald reaction is a well-known multicomponent reaction that produces 2-aminothiophenes, which are themselves common starting materials for thienopyrimidines. wikipedia.orgorganic-chemistry.orgresearchgate.netnih.gov While this compound is not a direct product of the Gewald reaction, its structural motif is closely related to the compounds used in these advanced syntheses.

| Fused Heterocyclic System | Key Intermediate | Potential Reagents for Cyclization |

| Thieno[3,2-d]pyrimidinone | 4-Cyanothiophene-2-carbohydrazide | Formic acid, Formamidine acetate |

| Thieno[3,2-d]triazole | 4-Cyanothiophene-2-carbohydrazide | Nitrous acid (to form an azide), followed by cyclization |

Spectroscopic and Structural Elucidation of Methyl 4 Cyanothiophene 2 Carboxylate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities, the connectivity and spatial relationships of atoms can be determined.

The ¹H NMR spectrum of Methyl 4-cyanothiophene-2-carboxylate is expected to exhibit distinct signals corresponding to the aromatic protons on the thiophene (B33073) ring and the protons of the methyl ester group. The thiophene ring protons, H3 and H5, will appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. Due to the electron-withdrawing nature of the cyano and carboxylate groups, these protons are deshielded and resonate at a lower field.

The precise chemical shifts are influenced by the electronic effects of the substituents. The proton at the C5 position is expected to be a doublet, coupled to the proton at the C3 position. Similarly, the proton at the C3 position will also appear as a doublet. The methyl protons of the ester group will present as a sharp singlet, typically in the upfield region of the spectrum, around δ 3.8-4.0 ppm.

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Thiophene H3 | ~8.0-8.4 | Doublet |

| Thiophene H5 | ~7.8-8.2 | Doublet |

| -OCH₃ | ~3.9 | Singlet |

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For this compound, distinct signals are expected for the carbonyl carbon of the ester, the carbons of the thiophene ring, the cyano carbon, and the methyl carbon of the ester.

The carbonyl carbon is the most deshielded, appearing at the lowest field, typically in the range of δ 160-165 ppm. The aromatic carbons of the thiophene ring will resonate between δ 120 and 150 ppm. The carbon atom attached to the cyano group (C4) and the carbon attached to the carboxylate group (C2) will have their chemical shifts significantly influenced by these substituents. The cyano carbon itself is expected to appear around δ 115-120 ppm. The methyl carbon of the ester group will be the most shielded, resonating at a higher field, typically around δ 52-55 ppm.

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| C=O (Ester) | 160-165 |

| Thiophene Ring Carbons | 120-150 |

| C≡N (Cyano) | 115-120 |

| -OCH₃ | 52-55 |

While ¹H and ¹³C NMR are the primary methods for structural elucidation, advanced NMR techniques can provide further insights. For derivatives of this compound containing fluorine, ¹⁹F NMR would be a crucial tool.

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable in confirming the assignments made from 1D spectra. A COSY spectrum would show correlations between the coupled protons on the thiophene ring (H3 and H5), confirming their connectivity. An HSQC spectrum would correlate each proton with its directly attached carbon atom, allowing for unambiguous assignment of both the ¹H and ¹³C signals of the thiophene ring.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and FT-Raman, provides information about the functional groups present in a molecule by probing their vibrational modes.

The FT-IR spectrum of this compound will be characterized by several key absorption bands. The most prominent of these will be the stretching vibrations of the cyano (C≡N) group and the carbonyl (C=O) group of the ester.

The C≡N stretch is expected to appear as a sharp, medium-intensity band in the region of 2220-2240 cm⁻¹. The C=O stretch of the ester will be a strong, sharp absorption band around 1720-1740 cm⁻¹. The presence of the thiophene ring will give rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the ring in the 1400-1600 cm⁻¹ region. The C-O stretching of the ester will be visible in the 1200-1300 cm⁻¹ range.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H (Thiophene) | Stretching | ~3100 |

| C≡N (Cyano) | Stretching | 2220-2240 |

| C=O (Ester) | Stretching | 1720-1740 |

| C=C (Thiophene) | Stretching | 1400-1600 |

| C-O (Ester) | Stretching | 1200-1300 |

FT-Raman spectroscopy provides complementary information to FT-IR. While polar groups like C=O show strong IR absorptions, non-polar or symmetric bonds often give rise to strong Raman signals. For this compound, the C≡N stretching vibration is also expected to be a prominent band in the Raman spectrum, often with a strong intensity. The symmetric vibrations of the thiophene ring are also typically more intense in the Raman spectrum compared to the FT-IR spectrum. This can be particularly useful for confirming the structure of the aromatic ring.

Mass Spectrometry (MS) Characterization

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elucidating the structure of compounds. For thiophene derivatives, it provides crucial information on fragmentation patterns, which aids in confirming the identity and purity of synthesized molecules.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust method for the analysis of volatile and thermally stable compounds like this compound. The gas chromatograph separates the components of a mixture, which are then ionized and detected by the mass spectrometer. The resulting mass spectrum provides a molecular fingerprint based on the fragmentation pattern of the molecule.

While specific GC-MS fragmentation data for this compound is not detailed in the available literature, analysis of a closely related derivative, Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate , provides insight into the expected fragmentation behavior nih.gov. In the GC-MS analysis of this derivative, the molecular ion peak is observed, and key fragment ions correspond to the loss of various functional groups. The major peaks observed for this derivative are listed in the table below.

Table 1: GC-MS Data for a Derivative, Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate

| Property | Value |

|---|---|

| NIST Number | 272824 |

| Molecular Weight | 196.23 g/mol |

| m/z Top Peak | 165 |

| m/z 2nd Highest | 196 |

| m/z 3rd Highest | 138 |

Data sourced from NIST Mass Spectrometry Data Center for a related derivative nih.gov.

For this compound, the fragmentation pattern under electron ionization (EI) in GC-MS would be expected to involve the initial formation of a molecular ion (M+). Subsequent fragmentation would likely proceed through the loss of the methoxy (B1213986) group (-OCH3) from the ester, the loss of the entire methoxycarbonyl group (-COOCH3), or cleavage of the cyano group (-CN). The stability of the thiophene ring would likely result in fragment ions containing this core structure. The technique is also invaluable for monitoring the purity of petroleum products by identifying various thiophene compounds uu.nlnih.gov.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly suited for polar, thermally labile, and high molecular weight compounds nih.gov. It typically generates protonated molecules [M+H]+ or other adduct ions with minimal fragmentation, making it ideal for determining the molecular weight of the analyte nih.gov.

For this compound, ESI-MS would be an effective characterization method. Due to the presence of the polar cyano and ester functional groups, the compound is amenable to ionization. In positive ion mode, the analysis would be expected to yield a prominent peak corresponding to the protonated molecule [M+H]+. Adducts with sodium [M+Na]+ or potassium [M+K]+ may also be observed, depending on the purity of the solvent and sample.

ESI-MS is extensively used to study the fragmentation pathways of complex molecules through tandem mass spectrometry (MS/MS) nih.gov. In MS/MS studies of related heterocyclic compounds like 3-cyano-pyridinones, fragmentation is influenced by the substituents, with common losses including neutral molecules like CO and HCN researchgate.net. For thiophene carboxamide derivatives, High-Resolution Mass Spectrometry (HRMS) with ESI has been used to confirm the elemental composition of the synthesized compounds with high accuracy mdpi.com. This suggests that ESI-MS is a powerful tool for the unambiguous identification of this compound and its derivatives.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and the spatial arrangement of molecules, which is fundamental to understanding a compound's physical and chemical properties.

While the specific crystal structure of this compound is not available in the reviewed literature, the structure of a closely related compound, Methyl-3-aminothiophene-2-carboxylate (matc) , has been determined, offering valuable insights mdpi.com. Single-crystal X-ray diffraction analysis revealed that matc crystallizes in the monoclinic system with the P21/c space group. The asymmetric unit of matc contains three crystallographically independent molecules mdpi.com. The determination of crystal structures for various other thiophene carboxylate derivatives and complexes further underscores the common structural motifs and packing arrangements within this class of compounds tandfonline.comnih.govresearchgate.net.

Table 2: Crystal Data and Structure Refinement for a Derivative, Methyl-3-aminothiophene-2-carboxylate

| Parameter | Value |

|---|---|

| Empirical Formula | C6H7NO2S |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 16.907(3) |

| b (Å) | 7.6976(15) |

| c (Å) | 17.061(3) |

| β (°) | 94.62(3) |

| Volume (ų) | 2207.3(7) |

| Z | 12 |

Data from a study on a related derivative mdpi.com.

The solid-state architecture of thiophene derivatives is significantly influenced by non-covalent interactions, including hydrogen bonding and π-π stacking. These interactions dictate the molecular packing and can influence the material's properties.

In the crystal structure of the derivative Methyl-3-aminothiophene-2-carboxylate , the molecules are linked through N–H⋯O and N–H⋯N hydrogen bond interactions. Additionally, weaker C–H⋯S and C–H⋯π interactions contribute to stabilizing the crystal packing mdpi.com. In many thiophene carboxylate complexes, diverse supramolecular architectures are formed through interactions such as N-H···O, O-H···O, and C-H···O hydrogen bonds tandfonline.comaip.orgnih.gov.

Conformational polymorphism is the phenomenon where a compound exists in more than one crystalline form, with each form having a different arrangement or conformation of molecules in the crystal lattice. Different polymorphs can exhibit distinct physicochemical properties, such as solubility, melting point, and stability.

While polymorphism is a significant area of study in materials science and pharmaceuticals, specific studies on the conformational polymorphism of this compound were not identified in the reviewed literature. However, the potential for different molecular conformations, such as rotation around the C-C bond connecting the ester group to the thiophene ring, suggests that conformational polymorphism could be possible for this compound under different crystallization conditions. The analysis of a related compound, Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate , indicates the existence of different computed conformers, though this does not confirm solid-state polymorphism nih.gov. Further experimental screening would be necessary to identify and characterize any potential polymorphs of this compound.

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a cornerstone technique in the structural elucidation of newly synthesized chemical compounds. It provides a fundamental verification of a compound's empirical formula by quantitatively determining the percentage composition of its constituent elements. This method is crucial for confirming the stoichiometry of reactants in a chemical synthesis and ensuring the purity of the isolated product. For "this compound" and its derivatives, elemental analysis serves as a primary checkpoint to validate that the correct molecular structure has been obtained.

The analysis is typically performed using a CHNS analyzer, which combusts the sample in a high-oxygen environment. The resulting gaseous products—carbon dioxide, water vapor, nitrogen gas, and sulfur dioxide—are then separated and quantified. The measured mass of each element is used to calculate its percentage contribution to the total sample mass. These experimentally determined values are then compared against the theoretical percentages calculated from the compound's proposed molecular formula. A close correlation between the "found" and "calculated" values, typically within a margin of ±0.4%, provides strong evidence for the compound's assigned structure and purity.

For "this compound", the theoretical elemental composition has been calculated based on its molecular formula, C₇H₅NO₂S. The results of this calculation are presented in the table below.

Table 1: Calculated Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | % Composition |

|---|---|---|---|---|

| Carbon | C | 12.01 | 167.19 | 50.29% |

| Hydrogen | H | 1.008 | 167.19 | 3.01% |

| Nitrogen | N | 14.01 | 167.19 | 8.38% |

| Oxygen | O | 16.00 | 167.19 | 19.14% |

In practice, the verification of a synthesized compound's stoichiometry involves comparing such theoretical values with experimental data. Research on related thiophene derivatives often includes elemental analysis as a key component of their characterization. For instance, in the synthesis and characterization of various ortho-amino thiophene carboxamide derivatives, elemental analysis is routinely reported to confirm the successful synthesis of the target molecules. nih.gov

An example of this can be seen in the analysis of Ethyl-3-amino-4-(4-methoxyphenylcarbamoyl)-5-phenylaminothiophene-2-carboxylate, a more complex thiophene derivative. The experimentally found elemental percentages are reported alongside the calculated values, demonstrating the high degree of accuracy expected in this type of analysis. nih.gov

Table 2: Elemental Analysis of a Related Thiophene Derivative

| Compound Name | Molecular Formula | Element | Calculated % | Found % |

|---|---|---|---|---|

| Ethyl-3-amino-4-(4-methoxyphenylcarbamoyl)-5-phenylaminothiophene-2-carboxylate | C₂₁H₂₁N₃O₄S | C | 61.30 | 61.17 |

| H | 5.14 | 5.26 | ||

| N | 10.21 | 10.19 |

Data sourced from a study on ortho-amino thiophene carboxamide derivatives. nih.gov

The close agreement between the calculated and found values in the example above illustrates the power of elemental analysis in confirming the molecular formula of a synthesized compound. This technique, therefore, remains an indispensable tool in the comprehensive spectroscopic and structural elucidation of "this compound" and its analogues.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Molecular Properties

No published studies were found that performed DFT calculations on Methyl 4-cyanothiophene-2-carboxylate. Consequently, data for the following subsections are unavailable.

Geometry Optimization and Determination of Structural Parameters (Bond Lengths, Bond Angles)

Specific bond lengths and angles for the optimized geometry of this compound, as determined by DFT calculations, are not available in the scientific literature.

Electronic Structure Analysis and Frontier Molecular Orbital (HOMO-LUMO) Energies

There are no available data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies or the HOMO-LUMO energy gap for this compound.

Prediction of Global Reactivity Descriptors

Calculated values for global reactivity descriptors such as chemical hardness, softness, electronegativity, chemical potential, and electrophilicity index for this compound have not been reported.

Thermodynamic Parameter Computations

Information regarding the thermodynamic parameters (such as enthalpy, entropy, and Gibbs free energy) of this compound derived from computational studies is not available.

Mulliken Population and Electrostatic Potential (MEP) Analysis

No studies presenting Mulliken population analysis or Molecular Electrostatic Potential (MEP) maps for this specific molecule could be located.

Molecular Docking Studies to Understand Binding Mechanisms

There are no published molecular docking studies that investigate the binding interactions and mechanisms of this compound with any biological targets.

Quantitative Structure-Activity Relationship (QSAR) Methodologies (focused on physicochemical descriptors)

Quantitative Structure-Activity Relationship (QSAR) represents a computational modeling approach aimed at revealing the mathematical connection between the structural or physicochemical properties of a series of compounds and their biological activities. fiveable.menih.gov This methodology is pivotal in medicinal chemistry for predicting the activity of novel molecules, thereby streamlining the drug discovery and optimization process. fiveable.memdpi.com While specific QSAR models exclusively developed for this compound are not extensively detailed in the literature, the examination of QSAR studies on analogous thiophene (B33073) derivatives provides significant insight into the key physicochemical descriptors that likely govern its biological activity.

Research on various thiophene-based compounds has consistently shown that their biological activities, including anti-inflammatory, antimicrobial, and antiviral effects, can be correlated with a range of physicochemical descriptors. researchgate.netnih.govnih.gov These descriptors can be broadly categorized into electronic, steric, topological, and hydrophobic parameters.

Key Physicochemical Descriptors in Thiophene QSAR Models

The development of a robust QSAR model involves the calculation of various molecular descriptors that quantify different aspects of a molecule's structure. For thiophene derivatives, several descriptors have proven to be significant in correlating structure with activity.

Electronic Descriptors: These parameters describe the electronic aspects of a molecule, such as its ability to participate in electrostatic interactions. Studies on thiophene analogs have highlighted the importance of electronic properties like the energy of the lowest unoccupied molecular orbital (ELUMO) and dipole moment in modulating anti-inflammatory activity. nih.govresearchgate.net Other relevant electronic descriptors include atomic charges on specific atoms and the highest occupied molecular orbital (HOMO) energy, which relate to the molecule's reactivity and interaction with biological targets. jetir.orgmdpi.commdpi.com

Topological Descriptors: These numerical indices are derived from the graph representation of a molecule and describe its size, shape, and degree of branching. In a QSAR study on thiophene derivatives acting as anti-HCV agents, molecular connectivity was found to be a significant parameter. researchgate.net Other topological indices, such as the Wiener index, can also contribute to the model. jetir.org

Steric Descriptors: These descriptors relate to the three-dimensional size and shape of the molecule, which are crucial for its binding to a receptor. Parameters like molar refractivity and the steric parameter (Es) have been used to quantify these effects. researchgate.net

Hydrophobic Descriptors: Lipophilicity, often quantified by the partition coefficient (logP), is a critical factor in a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. mdpi.com

The table below summarizes key physicochemical descriptors frequently employed in QSAR studies of thiophene-related compounds.

| Descriptor Category | Descriptor Name | Description |

| Electronic | ELUMO (Energy of Lowest Unoccupied Molecular Orbital) | Represents the energy of the lowest unoccupied molecular orbital; relates to a molecule's electron-accepting ability. nih.gov |

| HOMO (Energy of Highest Occupied Molecular Orbital) | Represents the energy of the highest occupied molecular orbital; relates to a molecule's electron-donating ability. mdpi.com | |

| Dipole Moment | Measures the overall polarity of the molecule, influencing its interaction with polar biological targets. nih.gov | |

| Atomic Charges | Describes the distribution of electron density on individual atoms within the molecule. nih.gov | |

| Topological | Molecular Connectivity Indices | Numerical values that describe the degree of branching and connectivity in a molecule's carbon skeleton. researchgate.net |

| Wiener Index | A distance-based topological index that reflects the compactness of a molecule. jetir.org | |

| Steric | Molar Refractivity (MR) | A measure of the total volume of a molecule and its polarizability. |

| Hydrophobic | LogP | The logarithm of the partition coefficient between n-octanol and water, representing the molecule's lipophilicity. mdpi.com |

Application in QSAR Model Development

Once calculated, these descriptors are used as independent variables in statistical methods, such as Multiple Linear Regression (MLR), to build a mathematical model that correlates them with the dependent variable (biological activity). researchgate.netnih.gov

For instance, a QSAR study on a series of thiophene derivatives as anti-HCV agents found a significant correlation between their biological potency and parameters like molecular connectivity and the Hammett constant. researchgate.net Another study on thiophene analogs with anti-inflammatory properties established a model where electronic properties were the dominant factors. nih.govresearchgate.net The resulting QSAR equations can be used to predict the activity of new, unsynthesized compounds.

The table below presents a hypothetical dataset structure for a QSAR analysis of this compound and its potential analogs, illustrating the type of data required.

| Compound | Biological Activity (-logIC50) | LogP | Dipole Moment (Debye) | ELUMO (eV) | Molar Refractivity |

| This compound | Value | Value | Value | Value | Value |

| Analog 1 (e.g., 4-nitro substituent) | Value | Value | Value | Value | Value |

| Analog 2 (e.g., 4-amino substituent) | Value | Value | Value | Value | Value |

| Analog 3 (e.g., different ester group) | Value | Value | Value | Value | Value |

Predictive Models from Related Thiophene Series

The ultimate goal of a QSAR study is to generate a predictive model. In the field of thiophene derivatives, several such models have been published. For example, a 2D-QSAR analysis of arylsubstituted cycloalkenecarboxylic acid methyl esters identified the importance of electron-withdrawing groups in the aromatic moiety for binding to the human dopamine (B1211576) transporter. nih.gov Similarly, a study on xanthone (B1684191) derivatives, which share structural similarities with functionalized heterocycles, yielded a predictive model for anti-tuberculosis activity based on the charges of specific carbon atoms. nih.gov

A representative QSAR model from a study on thiophene analogs might look like the following hypothetical equation:

pIC₅₀ = β₀ + β₁(Descriptor A) + β₂(Descriptor B) - β₃(Descriptor C)

Where pIC₅₀ is the biological activity, β values are the regression coefficients, and Descriptors A, B, and C are physicochemical parameters (e.g., ELUMO, Dipole Moment, LogP). Such models provide a quantitative framework for understanding how specific physicochemical properties influence the biological function of thiophene-based molecules like this compound, thereby guiding the rational design of more potent analogs. nih.gov

Applications in Academic Research

Role as a Key Intermediate in Medicinal Chemistry Research

Methyl 4-cyanothiophene-2-carboxylate serves as a crucial starting material in the multi-step synthesis of various heterocyclic compounds. The cyano and carboxylate groups offer reactive sites for a range of chemical transformations, enabling the construction of diverse molecular libraries for biological screening. The thiophene (B33073) core itself is a well-established pharmacophore, present in numerous approved drugs, which further enhances the appeal of this intermediate in drug discovery research. nih.gov

The synthesis of novel thiophene derivatives is a cornerstone of many medicinal chemistry programs. The inherent biological activities associated with the thiophene nucleus have spurred researchers to design and create new molecules for a variety of biological investigations. nih.gov The general synthetic utility of thiophene-2-carboxylates as building blocks is well-documented, allowing for the introduction of diverse substituents to probe biological interactions. researchgate.net

For instance, the Gewald synthesis is a common method for preparing substituted 2-aminothiophenes, which can then be further modified. impactfactor.org While not directly starting from this compound, this reaction highlights the importance of functionalized thiophenes in generating molecular diversity for biological testing. The resulting aminothiophenes can be elaborated into more complex structures, such as thiophene carboxamides, which have been evaluated for their antiproliferative effects. nih.gov

Table 1: Examples of Bioactive Thiophene Derivatives

| Compound Class | Biological Activity Investigated | Reference |

| Thiophene Carboxamides | Anticancer | nih.gov |

| 2-Aminothiophene Derivatives | Antimicrobial, Anticancer | nih.govimpactfactor.org |

| Thienopyrimidines | Antimicrobial | nih.gov |

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. The systematic modification of a lead compound and the subsequent evaluation of these analogs allow researchers to identify key pharmacophoric features and optimize potency and selectivity. Thiophene derivatives are frequently the subjects of such studies due to their wide range of biological activities. researchgate.net

In the context of anticancer research, SAR studies on thiophene-based compounds have revealed that the nature and position of substituents on the thiophene ring can significantly impact cytotoxicity. For example, in a series of N-acyl hydrazone-substituted thiophenes, the presence of an electron-withdrawing group like a cyano group was found to enhance cytotoxicity against certain cancer cell lines. nih.gov Similarly, for methyl 4-(4-amidoaryl)-3-methoxythiophene-2-carboxylate derivatives, the replacement of a naphthyl ring with a trifluoromethoxy phenyl group increased antiproliferative activity. nih.gov These findings underscore the importance of systematic structural modifications, a process often initiated from versatile intermediates like this compound, to develop more effective therapeutic agents.

Understanding how a molecule interacts with its biological target is crucial for rational drug design. Thiophene derivatives, synthesized from precursors such as this compound, serve as valuable molecular probes to elucidate these interactions. Techniques like molecular docking are employed to predict the binding modes of these compounds with specific enzymes or receptors. nih.gov

For example, in the study of thiophene-2-carboxamide derivatives, molecular docking was used to understand the interactions between the synthesized compounds and the active sites of various proteins. nih.gov These computational studies, combined with experimental biological data, help to build a comprehensive picture of the molecular basis of action. The insights gained from such mechanistic studies can guide the future design of more potent and selective inhibitors.

The thiophene scaffold is a common feature in molecules investigated for their antiviral and anticancer properties. nih.govsci-hub.senih.govnih.govnih.gov The versatility of intermediates like this compound allows for the synthesis of a diverse range of thiophene-containing compounds for screening in these therapeutic areas.

In anticancer research, numerous thiophene derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. sci-hub.senih.govnih.gov For instance, certain 2-amino- and 2-carboxamido-3-arylsulfonylthiophenes have been evaluated for their antitumor potential. nih.gov The synthesis of such compounds often involves the strategic manipulation of functional groups on a pre-formed thiophene ring, a role for which this compound is well-suited.

In the realm of antiviral research, thiophene derivatives have also shown promise. For example, 5-aminothiophene-2,4-dicarboxamide analogues have been investigated as hepatitis B virus capsid assembly effectors. nih.gov The development of such antiviral agents relies on the availability of versatile thiophene-based starting materials to enable the exploration of diverse chemical space.

Table 2: Research Areas for Thiophene Derivatives

| Therapeutic Area | Example of Investigated Compound Class | Reference |

| Anticancer | Thiophene Carboxamide Derivatives | nih.gov |

| Anticancer | 2-Amino-3-carboxylate Thiophenes | sci-hub.se |

| Antiviral | 5-Aminothiophene-2,4-dicarboxamide Analogues | nih.gov |

| Antiviral | 2-Amino-3-arylsulfonylthiophenes | nih.gov |

The search for new antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. Thiophene derivatives have been extensively explored for their potential antibacterial and antifungal activities. nih.govresearchgate.netnih.govnih.gov The synthesis of novel thiophene-based compounds allows researchers to investigate new mechanisms of antimicrobial action and to combat resistance.

Various classes of thiophene derivatives, including those synthesized from 2-aminothiophene-3-carboxylate precursors, have demonstrated significant antimicrobial properties. nih.gov For instance, certain thieno[2,3-d]pyrimidine (B153573) derivatives have been synthesized and evaluated for their antibacterial activity. uran.ua The ability to readily modify the thiophene core, a feature offered by intermediates like this compound, is essential for developing compounds that can overcome existing resistance mechanisms.

Many diseases are driven by the aberrant activity of specific enzymes or receptors. The development of small molecules that can modulate the function of these biological targets is a key strategy in drug discovery. Thiophene derivatives have been identified as modulators of various enzymes and receptors. nih.govresearchgate.net

For example, methyl 4-(4-amidoaryl)-3-methoxythiophene-2-carboxylate derivatives have been synthesized and evaluated for their efficacy against protein tyrosine phosphatase 1B (PTP1B), an enzyme implicated in several diseases. nih.gov Similarly, other thiophene derivatives have been investigated as inhibitors of enzymes such as acetylcholinesterase. researchgate.net The structural diversity that can be achieved starting from intermediates like this compound is crucial for identifying potent and selective modulators for a wide range of biological targets.

Contributions to Material Science Research

The unique molecular architecture of this compound, featuring both an electron-withdrawing cyano group and a carboxylate group on a thiophene ring, makes it a valuable building block in the synthesis of novel organic materials. researchgate.netresearchgate.net Thiophene derivatives, in general, are widely recognized for their versatile applications in materials science. cnr.it

Synthesis of Dyes and Pigments

While specific research detailing the direct use of this compound in the synthesis of commercially significant dyes and pigments is limited, the structural motifs present in the molecule are highly relevant to chromophore design. The thiophene ring itself is a common component in various classes of dyes. The presence of the cyano group, a potent electron-withdrawing group, can significantly influence the electronic properties and, consequently, the color of a dye molecule. Academic research into novel dye structures often explores the functionalization of heterocyclic compounds like thiophenes to fine-tune their absorption and emission characteristics.

Development of Conductive Polymers and Organic Electronics

Thiophene-based polymers are at the forefront of research into conductive organic materials due to their excellent charge transport properties. rsc.org The functionalization of thiophene monomers is a key strategy for modulating the electronic and physical properties of the resulting polymers. Although direct polymerization of this compound is not widely documented, cyanothiophene derivatives are of interest in the field of organic electronics. nih.gov The electron-withdrawing nature of the cyano group can lower the energy levels of the polymer's molecular orbitals, which is a crucial aspect in the design of materials for electronic devices.

Interactive Data Table: Properties of Thiophene Derivatives in Organic Electronics

| Compound Class | Key Features | Potential Applications |

| Polythiophenes | Good charge mobility, environmental stability | Organic field-effect transistors (OFETs), sensors |

| Fused Thiophenes | Planar structure, enhanced intermolecular interactions | High-performance OFETs, organic photovoltaics |

| Cyanothiophenes | Lowered LUMO energy levels, electron-accepting properties | n-type semiconductors, electron transport layers |

Applications in Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs)

The development of efficient organic light-emitting diodes (OLEDs) and organic solar cells (OSCs) relies on the design of materials with tailored optoelectronic properties. Thiophene derivatives are extensively used as building blocks for both the active and charge-transporting layers in these devices. cnr.it While specific studies on this compound in this context are not prominent, the combination of a thiophene core with a cyano substituent is a known strategy for creating materials with electron-accepting characteristics, which are essential for n-type semiconductors in OSCs.

Utilization in Agrochemical Research

Thiophene-containing compounds have been investigated for a range of agrochemical applications, including as herbicides and insecticides. beilstein-journals.org The biological activity of these compounds is often linked to the specific substitution pattern on the thiophene ring.

Precursor for Herbicidally Active Compounds

The synthesis of novel herbicides is an ongoing area of research, and heterocyclic compounds are a rich source of new active ingredients. While there is no direct evidence of this compound being a precursor to a commercial herbicide, the thiophene-2-carboxylic acid scaffold is found in some herbicidal compounds. google.com The functional groups present in this compound, namely the cyano and ester moieties, offer multiple reaction sites for further chemical modification to generate a library of compounds for biological screening.

Applications in Catalysis Research

Thiophene derivatives can act as ligands for transition metal catalysts or can themselves be subject to catalytic transformations to produce valuable chemical intermediates. researchgate.net Research in this area explores the development of new catalytic systems for efficient and selective chemical synthesis. While specific catalytic applications of this compound are not extensively reported, the synthesis of thiophene-2-carboxylic acid esters can be achieved through catalytic methods. researchgate.net The functional groups on this compound could potentially interact with metal centers, suggesting its potential as a ligand in catalysis, although this remains an area for further exploration.

Future Research Directions and Perspectives

Exploration of Novel and Sustainable Synthetic Routes

The development of eco-friendly and efficient methods for the synthesis of polysubstituted thiophenes, including Methyl 4-cyanothiophene-2-carboxylate, is a paramount goal for future research. Traditional synthetic approaches often rely on harsh reaction conditions and produce significant waste. nih.gov The exploration of "green" chemistry principles offers a pathway to more sustainable and atom-economical syntheses.

Future investigations should focus on:

Metal-Free Synthesis: Developing synthetic routes that avoid the use of heavy metal catalysts is crucial for environmental sustainability. nih.gov Research into metal-free cyclization and functionalization reactions will be a key area of focus.

Alternative Energy Sources: The use of microwave irradiation and ultrasound as alternative energy sources can lead to faster reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. eurekaselect.com

Benign Solvents: The replacement of hazardous organic solvents with greener alternatives like water or deep eutectic solvents is a critical aspect of sustainable synthesis. rsc.orgunito.it

Table 1: Comparison of Traditional vs. Sustainable Synthetic Approaches for Thiophene (B33073) Derivatives

| Parameter | Traditional Synthesis | Sustainable Synthesis |

|---|---|---|

| Reaction Conditions | Often harsh (high temperatures, pressures) | Milder conditions, use of alternative energy sources eurekaselect.com |

| Solvents | Often hazardous organic solvents | Water, deep eutectic solvents, or solvent-free conditions rsc.orgunito.it |

| Catalysts | Often heavy metals | Metal-free or recyclable catalysts nih.gov |

| Efficiency | Multi-step, lower atom economy | One-pot, multicomponent reactions, higher atom economy nih.govnih.gov |

| Waste Generation | Higher | Lower |

Advanced Derivatization Strategies for Expanding Research Applications

The functional groups present in this compound—the cyano and methyl carboxylate moieties, as well as the thiophene ring itself—provide multiple avenues for derivatization. Future research will undoubtedly focus on exploiting these sites to synthesize novel compounds with tailored properties.

Key strategies for advanced derivatization include:

Functionalization of the Thiophene Ring: The thiophene ring is susceptible to electrophilic substitution reactions, allowing for the introduction of a wide range of functional groups. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are powerful tools for creating carbon-carbon bonds and introducing aryl or vinyl substituents. nih.govrsc.org

Modification of the Cyano Group: The cyano group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions to form new heterocyclic rings. These transformations open up a vast chemical space for the synthesis of new derivatives.

Transformation of the Methyl Carboxylate Group: The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of other functional groups, including amides, acid chlorides, and other esters. This allows for the attachment of diverse molecular fragments.

Deeper Mechanistic Understanding of Complex Chemical Transformations

A thorough understanding of the reaction mechanisms involved in the synthesis and derivatization of this compound is essential for optimizing existing methods and developing new ones. Future research should employ a combination of experimental and computational techniques to elucidate the intricate details of these chemical transformations.

Areas of focus will include:

Cyclization Mechanisms: Investigating the mechanisms of thiophene ring formation, such as in the Gewald reaction, can lead to improved control over regioselectivity and yield. derpharmachemica.com

Photocyclization Pathways: For the synthesis of more complex fused thiophene systems, understanding the photocyclization pathways of styrylthiophenes is crucial for predicting and controlling the reaction outcomes. acs.orgua.es

Reactivity of Functional Groups: Detailed studies on the reactivity of the cyano and methyl carboxylate groups in the context of the thiophene ring will enable more precise and selective chemical modifications.

Integration of Computational and Experimental Approaches for Rational Compound Design

The synergy between computational chemistry and experimental synthesis is a powerful paradigm for the rational design of new molecules with desired properties. In the context of this compound, computational tools can be used to predict the electronic, spectroscopic, and biological properties of novel derivatives, thereby guiding synthetic efforts. rsc.org

Future research will increasingly rely on:

Density Functional Theory (DFT) Calculations: DFT can be used to study the electronic structure, reactivity, and spectroscopic properties of thiophene derivatives, providing valuable insights that can be correlated with experimental observations. researchgate.netorientjchem.org

Molecular Docking Studies: For applications in medicinal chemistry, molecular docking can be used to predict the binding interactions of thiophene derivatives with biological targets, aiding in the design of potent and selective inhibitors. mdpi.comresearchgate.net

In Silico Screening: Virtual screening of large libraries of potential derivatives can identify promising candidates for synthesis and experimental evaluation, accelerating the drug discovery process. nih.gov

Table 2: Role of Computational Chemistry in Thiophene Research

| Computational Technique | Application in Research on this compound |

|---|---|

| Density Functional Theory (DFT) | Prediction of electronic properties, reactivity, and spectroscopic data researchgate.netorientjchem.org |

| Molecular Docking | Investigation of binding modes with biological targets mdpi.comresearchgate.net |

| Quantitative Structure-Activity Relationship (QSAR) | Development of models to predict biological activity |

| Molecular Dynamics (MD) Simulations | Study of the dynamic behavior of thiophene derivatives in biological systems |

Expanded Scope and Interdisciplinary Research Opportunities

The unique properties of thiophene-based compounds make them attractive for a wide range of applications, spanning from materials science to medicinal chemistry. Future research on this compound and its derivatives is expected to foster interdisciplinary collaborations and open up new avenues of investigation.

Promising areas for interdisciplinary research include:

Medicinal Chemistry: Thiophene derivatives have shown a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govtechscience.com The structural scaffold of this compound can serve as a starting point for the development of new therapeutic agents.

Materials Science: Thiophene-containing polymers are known for their excellent electronic and optical properties, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.govrsc.org The cyano group, in particular, is a known feature in materials for photovoltaic devices. rsc.org

Supramolecular Chemistry: The ability of thiophene derivatives to participate in non-covalent interactions can be exploited for the construction of novel supramolecular architectures with interesting properties and functions.

The continued exploration of this compound holds significant promise for advancements across multiple scientific disciplines. By embracing sustainable synthetic methods, innovative derivatization strategies, a deeper mechanistic understanding, the integration of computational tools, and interdisciplinary collaborations, the scientific community can unlock the full potential of this versatile chemical entity.

Q & A

Basic: What are the common synthetic routes for Methyl 4-cyanothiophene-2-carboxylate, and how can reaction conditions be optimized for yield and purity?

Answer:

this compound is typically synthesized via Friedel-Crafts acylation or palladium-catalyzed cross-coupling reactions. For example, thiophene derivatives can be functionalized at the 4-position using nitrile precursors under controlled anhydrous conditions. Evidence from similar compounds (e.g., methyl-substituted thiophenes) suggests optimizing reaction parameters such as temperature (0–25°C), solvent polarity (e.g., ethyl methyl ketone), and stoichiometric ratios of reagents like triethylamine to minimize side reactions . Purification via recrystallization (e.g., using isopropyl alcohol) or column chromatography is critical for achieving high purity (>95%).

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Answer:

Key characterization techniques include:

- NMR Spectroscopy : H and C NMR to confirm substituent positions and electronic environments. For instance, the cyano group’s deshielding effect on adjacent protons can be observed in δ 7.0–8.0 ppm .

- HPLC : Reverse-phase chromatography with UV detection (λ ~250–300 nm) to assess purity and quantify byproducts .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 181.03) .

Advanced: How does the electron-withdrawing cyano group at the 4-position influence the reactivity and stability of this compound in cross-coupling reactions?

Answer:

The 4-cyano group enhances electrophilicity at the 5-position of the thiophene ring, facilitating Suzuki-Miyaura or Sonogashira couplings. However, steric hindrance and electronic effects may reduce reactivity compared to non-cyano analogs. Computational studies (e.g., DFT calculations) can predict charge distribution, guiding catalyst selection (e.g., Pd(PPh) vs. PdCl(dppf)) . Stability under basic conditions should be monitored, as the cyano group may hydrolyze to carboxylic acids over time.

Advanced: What computational methods are recommended to predict the molecular geometry and electronic properties of this compound?

Answer:

- DFT Calculations : B3LYP/6-31G(d) basis sets to model frontier molecular orbitals (HOMO-LUMO gaps) and assess nucleophilic/electrophilic sites .

- Conformational Analysis : Use Cremer-Pople puckering parameters to evaluate thiophene ring non-planarity, which affects π-conjugation and intermolecular interactions .

- Molecular Dynamics (MD) : Simulate solvent effects on solubility and aggregation behavior, critical for crystallization trials .

Advanced: In crystallographic studies, what challenges arise when determining the crystal structure of this compound, and how can SHELX software be utilized effectively?

Answer:

Challenges include:

- Disorder in the Cyano Group : Resolve using SHELXL’s PART instruction to model split positions .

- Twinned Crystals : Employ SHELXD for dual-space recycling to solve structures from partial data .

- High-Resolution Refinement : Use SHELXL’s restraints (e.g., DFIX, FLAT) for anisotropic displacement parameters, ensuring R-factors <5% .

Advanced: How can this compound serve as a precursor in the synthesis of bioactive molecules, and what are the key considerations in designing such derivatives?

Answer:

The compound’s cyano and ester groups enable modular derivatization:

- Bioisosteres : Replace the ester with amides to enhance metabolic stability .

- Heterocycle Fusion : React with hydrazines to form pyrazole or triazole rings, targeting kinase inhibitors .

- SAR Studies : Systematically vary substituents (e.g., methyl → trifluoromethyl) and evaluate bioactivity via in vitro assays (e.g., IC against PTP1B for diabetes research) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.